molecular formula C10H12N2O2S B8395490 Ethyl 2-(1-cyano-1-methylethyl)-1,3-thiazole-4-carboxylate

Ethyl 2-(1-cyano-1-methylethyl)-1,3-thiazole-4-carboxylate

Cat. No. B8395490
M. Wt: 224.28 g/mol
InChI Key: VORFJRMTUSLZMD-UHFFFAOYSA-N
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Patent
US08044049B2

Procedure details

To a solution of ethyl 2-(1-cyano-1-methylethyl)-1,3-thiazole-4-carboxylate (0.9 g, 4.0 mmol) in tetrahydrofuran/methanol/water (=12 mL/4.0 mL/4.0 mL) was added lithium hydroxide monohydrate (330 mg, 8.0 mmol), and the reaction mixture was stirred at room temperature for 10 hr. The mixture was concentrated under reduced pressure, and the obtained aqueous solution was adjusted to pH 5 by adding 1N hydrochloric acid. The mixture was extracted with ethyl acetate, and the organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and filtrated. The solvent was evaporated under reduced pressure to give the title compound (256 mg, 53%) as a white powder.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:6]1[S:7][CH:8]=[C:9]([C:11]([O:13]CC)=[O:12])[N:10]=1)([CH3:5])[CH3:4])#[N:2].O.[OH-].[Li+]>O1CCCC1.CO.O>[C:1]([C:3]([C:6]1[S:7][CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=1)([CH3:5])[CH3:4])#[N:2] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(#N)C(C)(C)C=1SC=C(N1)C(=O)OCC
Name
Quantity
330 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
tetrahydrofuran methanol water
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1.CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 10 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
by adding 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(#N)C(C)(C)C=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 256 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.